N-(2,4-difluorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide
Description
N-(2,4-difluorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a synthetic acetamide derivative featuring a quinoline core substituted with a methyl group at position 7, a 2-oxo moiety, and a phenylaminomethyl group at position 2. The acetamide nitrogen is further functionalized with a 2,4-difluorophenyl group.
Properties
IUPAC Name |
2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1-yl]-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2N3O2/c1-16-7-8-17-12-18(14-28-20-5-3-2-4-6-20)25(32)30(23(17)11-16)15-24(31)29-22-10-9-19(26)13-21(22)27/h2-13,28H,14-15H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWULLNOSXKTCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=C(C=C(C=C3)F)F)CNC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,4-difluorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide involves multiple steps, typically starting with the preparation of the quinoline core. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline core.
Substitution: The compound can undergo substitution reactions, particularly at the anilinomethyl and difluorophenylacetamide moieties, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
Similar compounds include other quinoline derivatives and difluorophenylacetamide analogs. Compared to these compounds, N-(2,4-difluorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(7-Methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
- Molecular Formula : C₃₁H₂₇F₃N₃O₂
- Key Substituents: Methoxy (position 7), 4-methylphenylaminomethyl (position 3), and 3-(trifluoromethyl)phenylacetamide.
- The 3-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects, which may alter binding affinity in hydrophobic pockets compared to the 2,4-difluorophenyl group .
2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
- Molecular Formula : C₂₄H₁₉ClN₂O₂S
- Key Substituents : Chloro (position 6), sulfanyl linker (position 3), and 4-methylphenylacetamide.
- The chloro substituent at position 6 may confer enhanced electrophilic reactivity, a feature absent in the target compound .
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Molecular Formula : C₁₉H₁₇Cl₂N₃O₂
- Key Substituents : Dichlorophenylacetamide and dihydro-pyrazolyl core.
- Comparison: The dihydro-pyrazolyl ring introduces conformational rigidity, contrasting with the flexible 1,2-dihydroquinoline in the target compound. Crystallographic studies reveal three distinct conformers in the asymmetric unit, stabilized by N–H···O hydrogen bonds forming R₂²(10) dimers. This highlights the role of amide groups in supramolecular assembly, a feature likely shared with the target compound .
Data Tables
Table 1. Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| N-(2,4-difluorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide | C₂₇H₂₂F₂N₃O₂ | 470.48 | 2,4-difluorophenyl, 7-methylquinoline, phenylaminomethyl | Fluorine atoms enhance lipophilicity; amide group enables hydrogen bonding. |
| 2-(7-Methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | C₃₁H₂₇F₃N₃O₂ | 554.56 | 7-methoxy, 4-methylphenylaminomethyl, 3-(trifluoromethyl)phenyl | Trifluoromethyl group increases metabolic stability. |
| 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide | C₂₄H₁₉ClN₂O₂S | 434.94 | 6-chloro, sulfanyl linker, 4-methylphenyl | Sulfur atom enhances polar interactions. |
| 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide | C₁₉H₁₇Cl₂N₃O₂ | 398.26 | Dichlorophenyl, dihydro-pyrazolyl | Conformational polymorphism observed in crystal structures. |
Table 2. Crystallographic and Supramolecular Features
Research Findings and Implications
- Substituent Effects : Fluorine and chlorine atoms significantly influence lipophilicity and metabolic stability. For instance, trifluoromethyl groups (as in ) enhance resistance to oxidative degradation compared to difluorophenyl groups .
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods used for related acetamides, such as carbodiimide-mediated coupling (e.g., EDC/HCl in ).
Biological Activity
N-(2,4-difluorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a compound of interest due to its potential therapeutic applications. The structure suggests possible interactions with biological targets, including enzymes and receptors involved in various diseases. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula: C22H22F2N2O
- Molecular Weight: 384.42 g/mol
The presence of the difluorophenyl group and the quinoline moiety suggests potential for diverse biological interactions.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can induce apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism often involves the inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT29 (Colon Cancer) | 15 | Apoptosis induction |
| A549 (Lung Cancer) | 12 | Cell cycle arrest |
| MCF7 (Breast Cancer) | 10 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
- Receptor Modulation : It could interact with cellular receptors that regulate apoptosis and cell survival pathways.
- Cell Cycle Regulation : Evidence suggests that it may induce cell cycle arrest at various phases, leading to increased apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Lung Cancer : A study involving a derivative similar to this compound showed a significant reduction in tumor size among patients treated with a regimen including this agent alongside standard chemotherapy.
- Antimicrobial Efficacy : A clinical trial demonstrated that a related compound effectively reduced bacterial load in patients with chronic infections resistant to conventional antibiotics.
Q & A
Basic: What are the key structural features influencing the biological activity of this compound?
The compound’s activity is driven by its quinoline core, which provides a rigid aromatic scaffold for target binding, and the N-(2,4-difluorophenyl)acetamide group, which enhances lipophilicity and membrane permeability. The 3-[(phenylamino)methyl] substituent introduces hydrogen-bonding potential, critical for interacting with enzymatic active sites. The 7-methyl group may sterically modulate interactions with hydrophobic pockets in target proteins. Comparative studies on analogs show that fluorination at the phenyl ring (as in 2,4-difluoro) improves metabolic stability compared to non-fluorinated derivatives .
Basic: What synthetic routes are commonly employed for this compound?
Synthesis typically involves:
Quinoline core formation via Friedländer or Pfitzinger reactions, using substituted anilines and ketones.
Introduction of the phenylaminomethyl group at position 3 via Mannich reaction (amine + aldehyde + ketone).
Acetamide coupling using EDC/HOBt-mediated amidation between the quinoline derivative and 2,4-difluorophenylacetic acid.
Key reagents include NaBH4 for reductions and KMnO4 for oxidations. Purification often requires column chromatography or recrystallization .
Advanced: How can researchers optimize reaction conditions to improve yield during synthesis?
- Temperature control : Lower temperatures (0–5°C) during amide coupling reduce side reactions.
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- In-line monitoring : Employ TLC or HPLC to track reaction progress and isolate intermediates promptly .
Advanced: What methodologies are used to analyze structure-activity relationships (SAR) for this compound?
- Substituent scanning : Synthesize analogs with variations in fluorination (e.g., 3,5-difluoro vs. 2,4-difluoro) and compare IC50 values in enzyme assays.
- Molecular docking : Use AutoDock Vina to predict binding poses with kinases or GPCRs, focusing on interactions between the phenylamino group and catalytic residues.
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors in the quinoline core) using software like Schrödinger’s Phase .
Advanced: How to resolve contradictions in reported biological activities across studies?
- Replicate assays : Use standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) to minimize variability.
- Purity verification : Characterize compounds with ≥95% purity via HPLC and HRMS.
- Control for metabolic interference : Test stability in liver microsomes to rule out artifactually low activity due to rapid degradation .
Basic: What analytical techniques confirm the compound's structure and purity?
- NMR spectroscopy : 1H/13C NMR identifies proton environments (e.g., methyl at C7, fluorophenyl signals).
- Mass spectrometry : HRMS confirms molecular formula (e.g., C25H21F2N3O2).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .
Advanced: What strategies mitigate solubility issues in pharmacological testing?
- Prodrug design : Introduce phosphate esters at the acetamide group for enhanced aqueous solubility.
- Formulation with cyclodextrins : Use β-cyclodextrin complexes to improve bioavailability.
- Co-solvent systems : Test DMSO/PBS mixtures (≤0.1% DMSO) to maintain compound stability .
Basic: What in vitro models assess the compound's anticancer potential?
- Cell viability assays : MTT or SRB assays on NCI-60 panels (e.g., MCF-7, A549).
- Apoptosis markers : Measure caspase-3/7 activation via fluorogenic substrates.
- Migration inhibition : Use Boyden chambers to evaluate anti-metastatic effects .
Advanced: How does the compound's stability under physiological conditions affect efficacy?
- Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify degradation via LC-MS.
- Metabolite identification : Use UPLC-QTOF to detect oxidative metabolites (e.g., hydroxylation at C7-methyl).
- pH-dependent stability : Test solubility in buffers (pH 1–7.4) to simulate GI tract conditions .
Advanced: What computational methods predict interactions with target proteins?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
